2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide
Description
2-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide (CAS No. 727717-70-6) is a sulfonamide derivative characterized by a fluorine substituent at the 2-position of the benzene ring and a branched 3-methylbutyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₁H₁₆FNO₂S, with a molecular weight of 245.31 g/mol .
Properties
IUPAC Name |
2-fluoro-N-(3-methylbutyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2S/c1-9(2)7-8-13-16(14,15)11-6-4-3-5-10(11)12/h3-6,9,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQHLLVKNMSZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
Chemistry
- Building Blocks : 2-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its sulfonamide group allows for further functionalization, making it valuable in synthetic chemistry .
Biology
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with specific biological targets, potentially inhibiting enzyme activity or modulating receptor function .
- Urease Inhibition : A study highlighted its efficacy against urease, an important enzyme in various biological processes. The compound demonstrated significant inhibition, suggesting potential applications in treating conditions associated with urease activity .
Medicine
- Therapeutic Properties : Investigations into the medicinal properties of 2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide have revealed anti-inflammatory and antimicrobial activities. These properties position it as a candidate for developing new therapeutic agents for inflammatory diseases and infections .
- Pain Management : The compound has been explored for its potential as a sodium channel inhibitor (particularly Nav1.7), which is involved in pain pathways. This makes it relevant for research into pain management therapies .
Industry
- Specialty Chemicals : In industrial applications, 2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is utilized in developing specialty chemicals and materials due to its unique chemical properties .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | IC50 Value (µM) | Reference |
|---|---|---|---|
| Urease Inhibition | Urease | 22.61 | |
| Sodium Channel Block | Nav1.7 | Not specified | |
| Anti-inflammatory | Various | Not specified |
Table 2: Synthesis Conditions
| Reactants | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Fluorobenzenesulfonyl chloride + 3-Methylbutylamine | Dichloromethane | 0 to 5 | High |
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Fluorine’s electronegativity may stabilize the sulfonamide’s aromatic ring, contrasting with chlorine or methoxy groups in other analogs, which alter electronic density and steric bulk .
- Hydrogen Bonding : The 3-hydroxyphenyl derivative () introduces hydrogen-bonding capacity, which could improve target binding but reduce metabolic stability compared to alkyl or methoxy groups.
Biological Activity
2-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the available literature on its biological activity, synthesizing findings from various studies and providing insights into its pharmacological potential.
Chemical Structure and Properties
The compound features a fluorinated benzene ring substituted with a sulfonamide group , which is known for enhancing solubility and biological activity. The presence of the 3-methylbutyl substituent may influence its interaction with biological targets, potentially affecting its pharmacokinetics and dynamics.
Biological Activity Overview
The biological activity of 2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide can be categorized into several key areas:
1. Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. Recent studies have indicated that various sulfonamide derivatives exhibit significant antimicrobial effects against a range of pathogens. For instance, compounds similar to 2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide have shown:
- Bacteriostatic effects against Gram-positive and Gram-negative bacteria.
- Inhibition of bacterial growth through interference with folate synthesis pathways.
A comparative study showed that certain sulfonamide derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL against common bacterial strains, indicating promising antimicrobial potential .
2. Anti-inflammatory Activity
Sulfonamides have also been investigated for their anti-inflammatory properties. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example:
- In vitro studies demonstrated that some sulfonamide derivatives significantly reduced the production of nitric oxide (NO) in macrophages, a marker of inflammation .
- Compounds were noted to exhibit IC50 values in the low micromolar range, suggesting effective anti-inflammatory action.
3. Cytotoxicity and Apoptosis Induction
The cytotoxic effects of sulfonamides, including 2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide, have been evaluated in various cancer cell lines:
- Studies reported that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity .
- A notable study highlighted that the compound could reduce cell viability in specific cancer lines by more than 50% at concentrations around 10 µM .
The mechanisms underlying the biological activities of sulfonamides often involve:
- Inhibition of carbonic anhydrase (CA) : Several studies have shown that sulfonamides can act as inhibitors of CA isoforms, which play crucial roles in pH regulation and fluid balance in tissues .
- Interference with viral replication : Some derivatives have demonstrated the ability to inhibit viral fusion processes by binding to hemagglutinin (HA), thereby preventing viral entry into host cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives revealed that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The study specifically highlighted the effectiveness of fluorinated sulfonamides against resistant strains of Staphylococcus aureus.
Case Study 2: Anti-inflammatory Effects
In a controlled trial involving inflammatory models, researchers found that treatment with a sulfonamide derivative led to reduced edema and lower levels of inflammatory markers compared to untreated controls. The compound's ability to modulate immune responses was attributed to its action on macrophage activation pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of a fluorobenzene-sulfonyl chloride precursor with 3-methylbutylamine. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios. Catalytic bases like triethylamine may enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide?
- Methodology : Key techniques include:
- NMR : H and C NMR to confirm substituent positions (e.g., fluorine at C2, sulfonamide linkage). Fluorine’s electron-withdrawing effect deshields adjacent protons.
- IR : Stretching frequencies for S=O (~1350 cm) and N–H (~3300 cm) validate the sulfonamide group.
- X-ray crystallography : Resolves stereoelectronic effects of the fluorine substituent and confirms molecular packing .
Q. How does the fluorine substituent influence the compound’s solubility and stability under varying pH conditions?
- Methodology : Fluorine’s electronegativity increases the sulfonamide’s acidity (pKa ~8–10), enhancing solubility in basic aqueous media. Stability assays (e.g., HPLC monitoring under pH 2–12 buffers) can identify degradation products. Computational tools like COSMO-RS predict solubility parameters .
Advanced Research Questions
Q. What mechanistic insights explain the sulfonamide’s potential as a TRPM8 channel antagonist?
- Methodology :
- In vitro assays : Calcium imaging in TRPM8-expressing HEK293 cells to measure inhibition of menthol-induced responses.
- Molecular docking : Simulate interactions between the sulfonamide’s fluorine and hydrophobic residues in TRPM8’s binding pocket (e.g., Tyr745).
- Mutagenesis studies : Validate key residues (e.g., replace Tyr745 with alanine) to assess binding affinity shifts .
Q. How can computational modeling predict the compound’s metabolic pathways and potential toxicity?
- Methodology :
- ADMET prediction : Tools like SwissADME or ADMETlab2.0 assess cytochrome P450-mediated oxidation sites (e.g., N-dealkylation of the 3-methylbutyl group).
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Compare results with in silico predictions to resolve discrepancies .
Q. What strategies resolve contradictions in reported antimicrobial efficacy across sulfonamide derivatives?
- Methodology :
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., fluorine vs. chlorine at C2) and test against Gram-positive/negative bacterial panels.
- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to distinguish antimicrobial specificity from general cytotoxicity.
- Resistance studies : Serial passage assays to evaluate mutation-driven resistance mechanisms .
Q. How does fluorine’s stereoelectronic effects modulate the sulfonamide’s reactivity in cross-coupling reactions?
- Methodology :
- DFT calculations : Analyze fluorine’s impact on sulfonamide’s electron density (e.g., Hammett σ values).
- Palladium-catalyzed coupling : Test Suzuki-Miyaura reactions with aryl boronic acids; compare yields with non-fluorinated analogs. Fluorine’s ortho-directing effects may favor regioselective coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
